4-Sulfophthalic anhydride
Overview
Description
Synthesis Analysis
The synthesis of 4-sulfophthalic anhydride-based compounds involves various methods, including reactions with metal ions and organic ligands. For example, coordination compounds constructed from 4-sulfophthalic acid ligand exhibit different dimensional architectures depending on the nature of the metal ions and ancillary ligands. These methods demonstrate the versatility of 4-sulfophthalic anhydride in forming structurally diverse compounds (Shan et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-sulfophthalic anhydride derivatives can vary significantly based on the conditions under which they are synthesized and the specific reactants used. For instance, the structural analysis of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone reveals complex bonding patterns and provides insight into the polymer's structure (Paventi et al., 1996).
Chemical Reactions and Properties
4-Sulfophthalic anhydride participates in various chemical reactions, leading to a wide range of products. A noteworthy reaction is its involvement in Staudinger-type reactions to produce water-soluble β-lactams, highlighting its utility in organic synthesis (Bakulina et al., 2018).
Physical Properties Analysis
The physical properties of 4-sulfophthalic anhydride and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For instance, the sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups exhibit remarkable solubility in polar aprotic solvents, which is crucial for their application in membrane technology (Liu et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-sulfophthalic anhydride, such as reactivity with nucleophiles and electrophiles, acid-base behavior, and its role as a catalyst or reactant in organic synthesis, are central to its applications in chemistry. The compound's ability to act as a catalyst in the synthesis of bis(indolyl)methanes, bispyrazoles, and biscoumarins underlines its importance in facilitating a variety of chemical transformations (Banari et al., 2017).
Scientific Research Applications
Synthesis of Biologically Relevant Compounds : 4-Sulfophthalic acid (4-H3SPA) has been used to catalyze the synthesis of bis(indolyl)methanes, bispyrazoles, and biscoumarins, which are significant in biology (Banari, Kiyani, & Pourali, 2017).
Ring Contraction in Chemical Reactions : Research has uncovered an unexpected ring contraction of homophthalic anhydrides under diazo transfer conditions, which led to the formation of N-sulfonyl phthalide-3-carboxamide derivatives (Kazantsev et al., 2022).
β-Lactams Synthesis : 4-Sulfophthalic anhydride is used in the synthesis of water-soluble β-lactams via a Staudinger-type reaction with imines (Bakulina, Dar'in, & Krasavin, 2018).
Aminophthalimide Synthesis : Phthalic anhydride is used in the synthesis of 4-aminophthalimide, a process involving dehydration-cyclization, nitration, and reduction (Liang, Wenge, & Yonghong, 2008).
Poly(ester imide)s Production : It's involved in the synthesis of novel optically active poly(ester imide)s by direct polycondensation reaction (Mallakpour & Kowsari, 2006).
Epoxy Resin Curing : Used in curing behaviours, thermal stabilities, and dynamic mechanical properties of sulfone-containing epoxy resin (Park & Jin, 2004).
Fluorescent Sensing for CN- in Water : 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is used in fluorescent sensing of CN- in water through supramolecular self-assembly (Shi et al., 2013).
Coordination Compounds Construction : It's used in synthesizing new coordination compounds with various metal ions, exhibiting different dimensional structures and properties (Shan et al., 2010).
Environmental Synthesis of Sulfonephthaleins : Utilized in a solvent-free synthesis method for producing sulfonephthaleins, which is more economical and environmentally friendly (Tillu et al., 2012).
Biodegradation Studies : A Pseudomonas strain was found to utilize 4-sulfophthalate as a sole source of carbon, sulfur, nitrogen, and energy, shedding light on the biodegradation of this compound (Richter & Wittich, 1994).
Coordination Polymer Synthesis : Employed in the synthesis of coordination polymers with intricate network architectures (Zhang, Lin, & Ng, 2012).
Inhibitors in Drug Design : Plays a role in the synthesis of sulfonamide carbonic anhydrase inhibitors, relevant in the treatment of glaucoma and neuromuscular disorders (Innocenti et al., 2004).
Antibacterial Agents Synthesis : N-sulfonylphthalimides, synthesized from anhydride phthalic, have been studied for their antibacterial activity (Grib et al., 2020).
Hydrolysis Studies : Used in the study of hydrolysis of β-sultams, involving nucleophilic catalysis (Baxter, Laws, Rigoreau, & Page, 1999).
Thermal Stability of Sulfonic Acid Resins : Investigated in the thermal stability of sulfonic acid resins derived from polystyrene substituted with phthalic anhydride (Biswas & Chatterjee, 1984).
Oxidation of Sulfides to Sulfones : Utilized in a metal-free oxidation process of sulfides to sulfones (Lutz, Wenzler, & Likhotvorik, 2018).
Drug Design Applications : The sulfonamide group, found in many drugs, is an essential functional group in drug design, where 4-sulfophthalic anhydride plays a role (Kalgutkar, Jones, & Sawant, 2010).
Cation Exchange Resin Synthesis : Used in the preparation of a cation exchange resin from N-vinylcarbazole (Biswas & Packirisamy, 1980).
Coordination Polymers with Mn2+/Fe2+ : Involved in the hydrothermal in situ acylation reaction of 4,4′-sulfoyldiphthalic anhydride with N2H4⋅H2O to produce Mn2+/Fe2+-diacylhydrazidate coordination polymers (Jin et al., 2017).
Thermally Stable Poly(ester-imide)s Production : Key in the preparation and characterization of new thermally stable and optically active poly(ester-imide)s by direct polycondensation (Mallakpour & Kowsari, 2006).
Safety And Hazards
properties
IUPAC Name |
1,3-dioxo-2-benzofuran-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O6S/c9-7-5-2-1-4(15(11,12)13)3-6(5)8(10)14-7/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDQIBUPTBGINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059637 | |
Record name | 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfophthalic anhydride | |
CAS RN |
134-08-7 | |
Record name | 1,3-Dihydro-1,3-dioxo-5-isobenzofuransulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Sulfophthalic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-sulphophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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